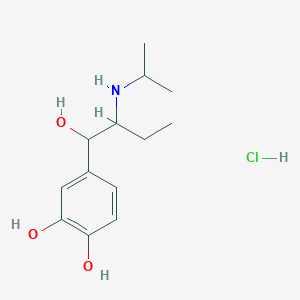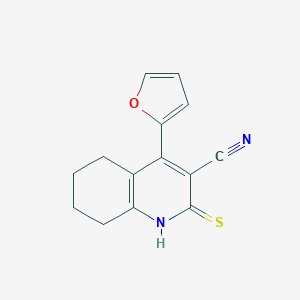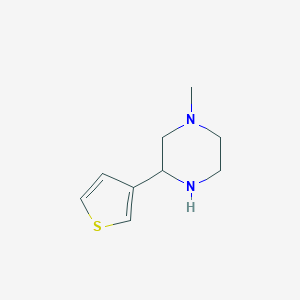
1-Methyl-3-thiophen-3-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-thiophen-3-ylpiperazine, also known as MTP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and is used in the synthesis of various pharmaceuticals.
Mechanism Of Action
1-Methyl-3-thiophen-3-ylpiperazine acts as a selective agonist of 5-HT1A receptors, which are G protein-coupled receptors found in the brain and other tissues. Activation of these receptors leads to a decrease in the activity of neurons that release serotonin, resulting in an overall decrease in serotonin neurotransmission. This mechanism of action is similar to that of other drugs targeting serotonin receptors, such as buspirone and gepirone.
Biochemical And Physiological Effects
1-Methyl-3-thiophen-3-ylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Methyl-3-thiophen-3-ylpiperazine has been shown to reduce anxiety and depression-like behaviors, as well as improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Advantages And Limitations For Lab Experiments
1-Methyl-3-thiophen-3-ylpiperazine has several advantages for use in lab experiments. It is a selective agonist of 5-HT1A receptors, which allows for the study of the specific effects of serotonin receptor activation. It is also a relatively stable compound that can be easily synthesized in the lab. However, 1-Methyl-3-thiophen-3-ylpiperazine has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Future Directions
There are several future directions for research on 1-Methyl-3-thiophen-3-ylpiperazine. One area of interest is the development of new drugs targeting serotonin receptors based on the structure of 1-Methyl-3-thiophen-3-ylpiperazine. Another area of interest is the investigation of the long-term effects of 1-Methyl-3-thiophen-3-ylpiperazine, including its potential for neurotoxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Methyl-3-thiophen-3-ylpiperazine and its potential applications in the treatment of neurological disorders.
Scientific Research Applications
1-Methyl-3-thiophen-3-ylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a tool to study the role of serotonin receptors in the brain. It has been shown to selectively activate 5-HT1A receptors, which are involved in regulating anxiety and depression. In pharmacology, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a reference compound in the development of new drugs targeting serotonin receptors. In medicinal chemistry, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a building block in the synthesis of various pharmaceuticals, including antipsychotics and antidepressants.
properties
CAS RN |
111781-52-3 |
|---|---|
Product Name |
1-Methyl-3-thiophen-3-ylpiperazine |
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
1-methyl-3-thiophen-3-ylpiperazine |
InChI |
InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3 |
InChI Key |
UHUOUCNTJJCWBQ-UHFFFAOYSA-N |
SMILES |
CN1CCNC(C1)C2=CSC=C2 |
Canonical SMILES |
CN1CCNC(C1)C2=CSC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


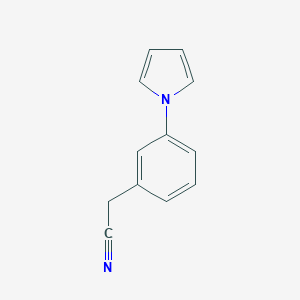
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)
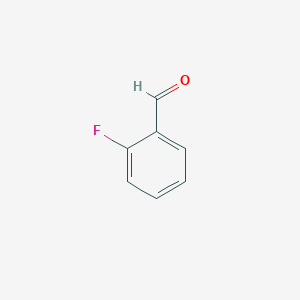
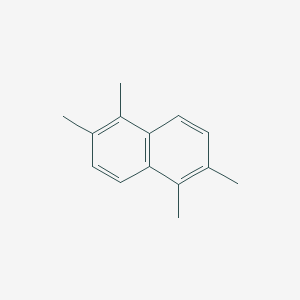
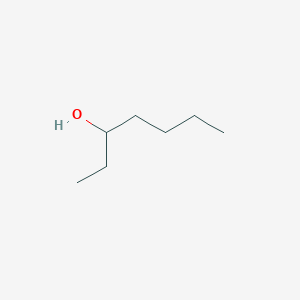
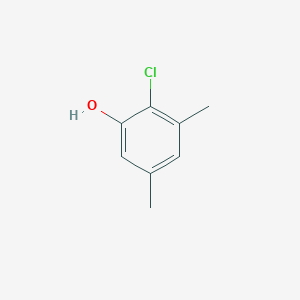

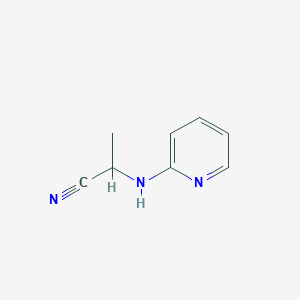
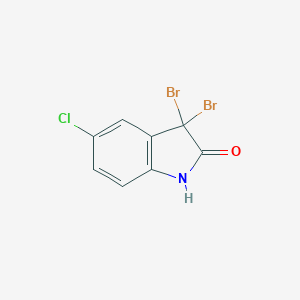
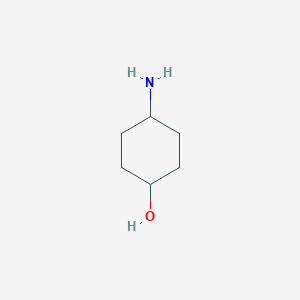
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

